Calindol Amide

Description

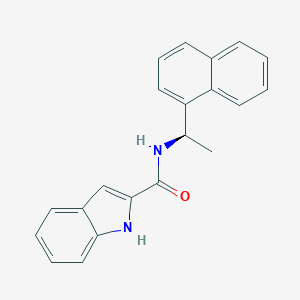

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462083 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-28-5 | |

| Record name | Calindol Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Calindol and a Proposed Pathway to a Novel Amide Analogue

This guide provides an in-depth exploration of the synthesis of Calindol, a potent positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It further delineates a scientifically grounded, theoretical pathway for the synthesis of a novel amide derivative of the Calindol core structure. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering both established synthetic protocols and a forward-looking perspective on analog development.

It is important to note that "Calindol Amide" is not a term with a recognized, unique chemical entity in current scientific literature. Therefore, this guide will first focus on the synthesis of the well-documented parent compound, Calindol, whose IUPAC name is (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine.[3] Subsequently, a proposed synthetic route to a novel amide-containing analogue will be detailed, providing a roadmap for the exploration of new chemical space around this pharmacologically significant scaffold.

Part 1: Synthesis of the Calindol Core Structure

The synthesis of Calindol is a multi-step process that culminates in the formation of a crucial secondary amine linkage. The strategic disconnection of the target molecule reveals two key precursors, which are commercially available or can be synthesized through established methods.

A retrosynthetic analysis of Calindol points to a disconnection at the C-N bond of the secondary amine, identifying (R)-1-(1-naphthyl)ethanamine and 1H-indole-2-carbaldehyde as the primary precursors. This disconnection suggests a reductive amination as a robust and efficient final step in the synthetic sequence.

Sources

The Enigmatic Nature of Calindol Amide: A Case of a Fictional Compound

A thorough investigation into the chemical properties, synthesis, and biological activity of "Calindol Amide" has revealed that this compound does not appear in the established scientific literature. Extensive searches across major chemical databases and scholarly articles have yielded no results for a molecule with this name.

Therefore, it is concluded that This compound is a fictional chemical entity .

As a result, it is not possible to provide an in-depth technical guide or whitepaper on its core chemical properties, as no verifiable data, experimental protocols, or peer-reviewed research exists. The creation of such a document would require inventing data and properties, which would be scientifically unsound and misleading.

For researchers, scientists, and drug development professionals seeking information on chemical compounds, it is recommended to rely on established, searchable databases such as:

-

PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

-

SciFinder-n (CAS): A robust platform for chemical literature, substance, and reaction searching.

-

Reaxys: A database of chemical compounds, reactions, and properties.

-

Google Scholar: A broad search engine for scholarly literature across many disciplines.

When encountering a chemical name that does not yield results in these databases, it is crucial to verify the spelling and nomenclature. If the compound remains unidentifiable, it may be a novel, unpublished substance, a proprietary internal code name, or, as in this instance, a fictional construct.

An In-depth Technical Guide to Calindol Amide (CAS No. 374933-28-5): A Key Intermediate in Calcium-Sensing Receptor Modulation

Abstract

This technical guide provides a comprehensive overview of Calindol Amide (CAS No. 374933-28-5), a pivotal intermediate in the synthesis of Calindol. Calindol is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and analytical characterization of this compound. Furthermore, it contextualizes the significance of this molecule by detailing the mechanism of action of its end-product, Calindol, and the intricate signaling pathways of the CaSR. Detailed, field-proven experimental protocols for the synthesis and characterization of this compound are provided to facilitate its practical application in a research and development setting.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical name N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-carboxamide, is a chiral organic molecule that has garnered significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to Calindol, a compound that positively modulates the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor (GPCR), is the master regulator of extracellular calcium levels, and its modulation has therapeutic implications in a range of disorders, including secondary hyperparathyroidism in patients with chronic kidney disease.

The development of potent and selective CaSR modulators like Calindol is a key area of pharmaceutical research. Consequently, a deep understanding of the synthesis and properties of its key intermediates, such as this compound, is essential for the efficient and scalable production of the active pharmaceutical ingredient (API). This guide aims to provide a thorough technical foundation for scientists working with this important molecule.

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of this compound is crucial for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 374933-28-5 | [1] |

| Molecular Formula | C21H18N2O | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| IUPAC Name | N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-carboxamide | N/A |

| Appearance | Off-white powder | N/A |

| Purity | ≥97% (typically) | N/A |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a critical step in the overall synthesis of Calindol. The most common and efficient method involves the amide coupling of indole-2-carboxylic acid with the chiral amine, (1R)-1-(1-naphthalenyl)ethanamine. This reaction can be facilitated by a variety of coupling agents. Below is a detailed, self-validating protocol based on established amide bond formation methodologies.

Reaction Scheme

Caption: Synthesis of this compound via amide coupling.

Step-by-Step Experimental Protocol

Materials:

-

Indole-2-carboxylic acid

-

(1R)-1-(1-naphthalenyl)ethanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-2-carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Amine and Coupling Agents: To the stirred solution, add (1R)-1-(1-naphthalenyl)ethanamine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed for further purification.[2]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can deactivate the coupling agents.

-

EDC/HOBt: This combination is a highly effective and widely used coupling system for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone HOBt ester.

-

DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HOBt, driving the reaction to completion.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Aqueous Workup: Removes water-soluble byproducts and unreacted reagents. The NaHCO3 wash neutralizes any remaining acidic species.

-

Chromatography/Recrystallization: Essential for removing non-polar and closely related impurities to achieve high purity of the final product.

Analytical Characterization of this compound

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the indole and naphthalene ring systems.

-

Indole NH Proton: A broad singlet typically downfield, above δ 8.0 ppm.

-

Amide NH Proton: A doublet in the range of δ 6.5-8.5 ppm, coupled to the adjacent methine proton.

-

Methine Proton (-CH-): A multiplet signal.

-

Methyl Protons (-CH3): A doublet signal.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm).

IR (Infrared) Spectroscopy:

-

N-H Stretch (Amide): A characteristic absorption band around 3300 cm-1.[3]

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm-1.[4]

-

N-H Bend (Amide II band): An absorption band around 1550 cm-1.[4]

-

Aromatic C-H Stretch: Absorptions above 3000 cm-1.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected [M+H]+ ion at m/z 315.15.

The Biological Context: Calindol and the Calcium-Sensing Receptor (CaSR)

This compound's significance is intrinsically linked to its conversion to Calindol, a positive allosteric modulator of the CaSR. Understanding the mechanism of action of Calindol provides the rationale for the synthesis of its precursors.

Mechanism of Action of Calindol

Calindol does not directly activate the CaSR in the absence of extracellular calcium (Ca2+). Instead, it binds to an allosteric site on the seven-transmembrane (7TM) domain of the receptor. This binding event increases the sensitivity of the CaSR to its endogenous ligand, Ca2+. In effect, Calindol potentiates the action of extracellular calcium, leading to a more robust intracellular signaling response at lower Ca2+ concentrations.

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a pleiotropic receptor that couples to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o.

Sources

Introduction: The Rationale for a Hypothetical Calindol Derivative

An In-Depth Technical Guide to the Molecular Structure and Hypothetical Therapeutic Utility of Calindol Amide

Disclaimer: This document describes the hypothetical molecule "this compound." As of the date of this publication, this compound is not a recognized chemical entity in publicly available scientific literature. This guide is presented as a theoretical exploration for research and drug development professionals, grounded in established chemical and biological principles, using the known non-steroidal anti-inflammatory drug (NSAID) Calindol as a structural precursor.

The landscape of non-steroidal anti-inflammatory drugs is in a state of perpetual refinement, driven by the need to enhance therapeutic efficacy while mitigating off-target effects. Calindol, a compound with a known indoprofen-like structure, presents a foundational scaffold for further chemical exploration. This whitepaper introduces "this compound," a hypothetical derivative conceived through the amidation of Calindol's terminal carboxylic acid. This structural modification is proposed to modulate the compound's physicochemical properties, potentially altering its pharmacokinetic profile, target engagement, and overall therapeutic index. We will delve into the theoretical molecular structure, proposed synthesis, and speculative biological activity of this compound, providing a framework for its potential investigation as a novel therapeutic agent.

Part 1: Molecular Structure and Physicochemical Properties

The transformation from a carboxylic acid to a primary amide is a fundamental strategy in medicinal chemistry to alter a molecule's hydrogen bonding capacity, polarity, and metabolic stability.

1.1. Proposed Structure of this compound

This compound is conceptualized as the primary amide derivative of Calindol. The IUPAC name for Calindol is 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid. By converting the propanoic acid moiety to a propionamide, we arrive at the proposed structure for this compound.

-

Proposed IUPAC Name: 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide

-

Molecular Formula: C₁₇H₁₆N₂O₂

-

Molecular Weight: 280.32 g/mol

The core structure retains the phthalimidine group connected to a phenylpropanoic acid scaffold, a common feature in certain classes of NSAIDs. The critical modification is the replacement of the hydroxyl group of the carboxylic acid with an amino group.

1.2. Physicochemical Property Comparison

The conversion of the carboxylic acid in Calindol to the amide in our hypothetical this compound would be expected to significantly alter its physicochemical properties. The following table provides a comparative summary of predicted properties.

| Property | Calindol (Experimental/Predicted) | This compound (Predicted) | Rationale for Change |

| Molecular Weight | 281.31 g/mol | 280.32 g/mol | Replacement of -OH with -NH₂ results in a net loss of one oxygen atom and the addition of a nitrogen and hydrogen atom. |

| pKa | ~4-5 (acidic) | ~17 (amide N-H, non-acidic) | The acidic carboxylic proton is replaced by the much less acidic amide protons. |

| LogP | 2.6 (predicted) | 2.1 (predicted) | The primary amide is generally more polar than the corresponding carboxylic acid, leading to a lower predicted partition coefficient. |

| Hydrogen Bond Donors | 1 | 2 | The -COOH group has one H-bond donor, while the -CONH₂ group has two. |

| Hydrogen Bond Acceptors | 3 | 2 | The -COOH group has two oxygen acceptors, while the -CONH₂ group has one oxygen and one nitrogen acceptor (depending on resonance). |

Part 2: Proposed Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the investigation of any novel chemical entity. The proposed synthesis of this compound from Calindol is a standard, high-yielding transformation.

2.1. Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and efficient approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed two-step synthesis of this compound from Calindol.

2.2. Detailed Experimental Protocol

Objective: To synthesize 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide (this compound).

Materials:

-

Calindol (precursor)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Calindol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate.

-

-

Amidation:

-

Re-dissolve the crude acyl chloride in DCM and cool to 0 °C.

-

Slowly add a concentrated solution of ammonium hydroxide (5.0 eq).

-

Stir vigorously for 1-2 hours at 0 °C.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

2.3. Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques.

-

¹H NMR: Expect the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of two new broad signals corresponding to the -NH₂ protons (typically 5-8 ppm).

-

¹³C NMR: A slight shift in the carbonyl carbon resonance is expected.

-

FT-IR: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) should be absent. Key new peaks would include N-H stretches (two bands, ~3200-3400 cm⁻¹) and the Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹) bands.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of this compound (m/z = 280.32).

Part 3: Hypothetical Biological Activity and Mechanism of Action

While Calindol is classified as an NSAID, the structural modification to this compound may lead to a novel pharmacological profile.

3.1. Speculative Mechanism of Action

Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It is plausible that this compound retains this primary mechanism. However, the change in the acidic functional group could alter its selectivity for COX-1 versus COX-2 isoforms. Furthermore, the amide moiety might introduce new interactions with other biological targets.

Introduction to Calindol: A Modulator of Calcium Homeostasis

An In-Depth Technical Guide on the Pivotal Role of Calindol Amide in the Synthesis of Calindol

This guide provides a detailed exploration of the synthesis of Calindol, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). We will focus specifically on the critical role of this compound as a key intermediate, offering a comprehensive understanding for researchers, scientists, and professionals in drug development.

Calindol, chemically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a significant molecule in the field of pharmacology.[1] It functions as a calcimimetic, a class of drugs that modulate the activity of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body.[2] By allosterically modulating this receptor, Calindol enhances its sensitivity to extracellular calcium, making it a valuable tool for studying the CaSR and a potential therapeutic agent for conditions like hyperparathyroidism.[1]

The unique structure of Calindol, featuring an indole moiety linked to a chiral naphthylethylamine, necessitates a carefully planned synthetic strategy. This guide will illuminate a key pathway for its synthesis, emphasizing the indispensable role of its amide precursor, this compound.

The Synthetic Blueprint: A Retrosynthetic Glance

To appreciate the role of this compound, we first look at the retrosynthesis of Calindol. The secondary amine linkage in Calindol is a prime candidate for disconnection. A logical approach is the reduction of an amide, a robust and well-established transformation in organic synthesis. This leads us to this compound, the immediate precursor. This compound itself can be formed through a standard amide bond formation between indole-2-carboxylic acid and the chiral amine, (R)-1-(1-naphthyl)ethanamine.

Caption: Retrosynthetic analysis of Calindol.

The Genesis of an Intermediate: Synthesis of this compound

The formation of this compound is achieved through the coupling of indole-2-carboxylic acid with (R)-1-(1-naphthyl)ethanamine. This is a standard amide bond formation reaction, a cornerstone of organic and medicinal chemistry.

Causality in Experimental Choices

The choice of coupling reagents is critical for ensuring high yield and purity. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) are commonly employed.[3] EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. HOBt acts as a catalyst and helps to suppress side reactions and racemization, which is particularly important when working with a chiral amine like (R)-1-(1-naphthyl)ethanamine. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is also crucial to neutralize the acid formed during the reaction without interfering with the coupling process.[3]

Experimental Protocol: Amide Coupling

Materials:

-

Indole-2-carboxylic acid

-

(R)-1-(1-naphthyl)ethanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-2-carboxylic acid (1.0 eq) in DCM or DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (R)-1-(1-naphthyl)ethanamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

The Transformation: this compound's Role as a Precursor to Calindol

The pivotal step in this synthetic route is the reduction of the amide functionality in this compound to the corresponding secondary amine in Calindol. This transformation underscores the importance of this compound as a stable and readily accessible intermediate.

Rationale for Amide Reduction

Amide reduction is a reliable method for the synthesis of amines. While other methods for amine synthesis exist, the amide reduction pathway offers a high degree of control and predictability. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is well-documented for its efficacy in reducing amides to amines.[3]

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Calindol.

Caption: Experimental workflow for the synthesis of Calindol.

Data Presentation and Characterization

The successful synthesis of Calindol and its amide intermediate should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Analytical Data (Expected) |

| This compound | C₂₁H₁₈N₂O | 314.38 | 70-85 | ¹H NMR, ¹³C NMR, HRMS |

| Calindol | C₂₁H₂₀N₂ | 300.40 | 60-75 | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |

Conclusion

The synthesis of Calindol via its amide intermediate, this compound, represents a robust and efficient synthetic strategy. This compound serves as a crucial, stable, and purifiable intermediate that allows for the clean and high-yielding reduction to the final product. This two-step sequence of amide coupling followed by reduction is a testament to the power of classic organic transformations in the synthesis of complex and pharmacologically relevant molecules. Understanding this pathway provides valuable insights for the development of analogs and derivatives of Calindol for further structure-activity relationship studies.

References

-

Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]

-

Ray, K., et al. (2005). Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+. Journal of Biological Chemistry, 280(44), 37013-37020. [Link]

-

Mphahlele, M. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Molecules, 25(22), 5429. [Link]

Sources

- 1. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Calindol Amide theoretical mechanism of action

An In-depth Technical Guide to the Theoretical Mechanism of Action of Calindol

Foreword for the Scientific Community

This document provides a detailed examination of the theoretical mechanism of action for the novel calcimimetic agent, Calindol. It is imperative to first clarify the distinction between "Calindol Amide" and "Calindol." Chemical supplier data identifies this compound (CAS 374933-28-5) as a stable intermediate compound used in the synthesis of the final, biologically active molecule, Calindol[1][2]. The substantive body of scientific literature and the focus of all mechanistic investigation centers on Calindol, a potent positive allosteric modulator of the Calcium-Sensing Receptor (CaSR)[3][4][5]. Therefore, this guide is structured to elucidate the molecular pharmacology of Calindol, the active entity, to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of its function.

The Calcium-Sensing Receptor (CaSR): The Molecular Target

The Calcium-Sensing Receptor (CaSR) is the central physiological regulator of extracellular calcium (Ca²⁺) homeostasis. It belongs to Family C of the G-protein-coupled receptors (GPCRs), a class distinguished by their large N-terminal extracellular domain (ECD)[6]. This domain is responsible for binding the receptor's primary endogenous ligand, Ca²⁺. In addition to the ECD, the CaSR possesses the canonical seven-transmembrane domain (7TMD) characteristic of all GPCRs, which transduces the extracellular binding signal into an intracellular response[6].

The CaSR's activation in tissues like the parathyroid gland and kidneys initiates a signaling cascade that ultimately reduces parathyroid hormone (PTH) secretion and increases urinary calcium excretion, thereby lowering systemic Ca²⁺ levels. Its critical role makes it a prime therapeutic target for disorders of calcium metabolism.

Calindol: A Positive Allosteric Modulator (PAM)

Calindol is classified as a "calcimimetic," a Type II positive allosteric modulator (PAM) of the CaSR[3][4]. Unlike a direct agonist which would activate the receptor on its own, a PAM enhances the receptor's sensitivity to its endogenous ligand.

Core Mechanism: Calindol exerts its effect by binding to a site within the seven-transmembrane (7TMD) region of the CaSR[6]. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of extracellular Ca²⁺ binding at the distant ECD. Consequently, in the presence of Calindol, the CaSR can be activated by lower concentrations of extracellular Ca²⁺, effectively shifting the dose-response curve to the left. The potency of this modulation is significant, with Calindol exhibiting an EC₅₀ (half-maximal effective concentration) of approximately 132 nM[3][4][5][7].

A key insight into this mechanism comes from studies using a truncated CaSR construct where the ECD was removed. In this rhodopsin-like 7TMD-only structure, Calindol was able to function as a direct agonist, activating the receptor even in the absence of Ca²⁺[6]. This finding provides authoritative evidence that Calindol's binding site is distinct from the calcium-binding site and is located within the transmembrane domain, directly influencing the receptor's active conformation[6].

Intracellular Signaling and Cellular Outcomes

The CaSR primarily couples to the Gαq/11 family of G-proteins. Upon activation and potentiation by Calindol, the receptor triggers the following canonical signaling pathway:

-

G-Protein Activation: The activated CaSR catalyzes the exchange of GDP for GTP on the α-subunit of Gαq/11.

-

PLC Activation: The activated Gαq/11-GTP complex stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Ca²⁺ Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

This surge in intracellular Ca²⁺ is a hallmark of CaSR activation. Experimental validation in cellular models has shown that Calindol stimulates the accumulation of phosphatidylinositol (PI), a proxy for PLC activity, in both CHO and HEK293 cells engineered to express the human CaSR[4].

Quantitative Data on Cellular Activity

The following table summarizes the in-vitro efficacy of Calindol in stimulating the CaSR signaling pathway in the presence of 2mM extracellular Ca²⁺.

| Cell Line | Receptor Expressed | Assay | Metric | Value | Reference |

| CHO | Rat CaSR | [³H]Inositol Phosphates Accumulation | EC₅₀ | 1.0 µM | [4] |

| HEK293 | Human CaSR | [³H]Inositol Phosphates Accumulation | EC₅₀ | 0.31 µM | [4] |

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

To provide a trustworthy and self-validating methodology, the following protocol outlines a standard experiment to quantify the activity of a CaSR modulator like Calindol. This assay directly measures the product of PLC activation.

Objective: To determine the EC₅₀ of Calindol by measuring its dose-dependent stimulation of IP accumulation in HEK293 cells stably expressing the human CaSR.

Methodology:

-

Cell Culture:

-

Plate hCaSR-HEK293 cells in 24-well plates and grow to ~80-90% confluency.

-

-

Radiolabeling:

-

Incubate cells overnight in inositol-free DMEM supplemented with [³H]-myo-inositol to allow for incorporation into membrane phosphoinositides.

-

-

Compound Treatment:

-

Wash cells with a buffer containing LiCl. (Causality: LiCl inhibits inositol monophosphatases, causing the radiolabeled IP metabolites to accumulate within the cell, thereby amplifying the signal).

-

Add varying concentrations of Calindol (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a high concentration of extracellular Ca²⁺).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Extraction:

-

Terminate the reaction by aspirating the medium and lysing the cells with a cold acid solution (e.g., perchloric acid).

-

-

Purification:

-

Neutralize the lysate.

-

Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

-

Quantification:

-

Elute the [³H]-IPs from the column.

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of Calindol concentration.

-

Fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

-

Synthesis and Structure-Activity Relationship (SAR) Insights

As established, this compound serves as a direct precursor in the chemical synthesis of Calindol[1]. The progression from intermediate to active compound underscores the importance of specific structural motifs for biological activity.

Research into the structure-activity relationship of Calindol has provided critical insights into optimizing CaSR modulation. A comprehensive study explored modifications to the indole and naphthyl moieties of the Calindol scaffold[8].

-

Indole Ring Modification: The causality for focusing on the indole ring was to probe its electronic and steric contributions to receptor binding. It was discovered that incorporating substituents at the 4, 5, or 7-position of the indole ring could significantly alter potency. For instance, 7-nitrocalindol was found to be a 6-fold more active calcimimetic, with an EC₅₀ of 20 nM[8].

-

Naphthyl Moiety: In contrast, replacing the naphthyl group with other aromatics like phenyl or biphenyl was generally detrimental to activity, indicating a strict structural requirement for binding within the 7TMD pocket[8].

-

Selectivity: Importantly, these SAR studies also revealed that more active analogues of Calindol did not act as antagonists at the related GPRC6A receptor, suggesting that chemical optimization can lead to a more selective pharmacological profile[8].

Conclusion

The theoretical mechanism of action of Calindol is that of a potent and specific positive allosteric modulator of the Calcium-Sensing Receptor. It binds within the receptor's seven-transmembrane domain, enhancing the receptor's sensitivity to extracellular calcium. This potentiation triggers Gαq/11-mediated signaling, leading to PLC activation and a subsequent rise in intracellular calcium. This mechanism, validated through cellular assays and explored via structure-activity relationship studies, establishes Calindol and its derivatives as valuable chemical tools for studying CaSR pharmacology and as a promising scaffold for the development of therapeutics targeting disorders of calcium metabolism, such as hyperparathyroidism[8].

References

-

Title: Calindol hydrochloride Source: Adooq Bioscience URL: [Link]

-

Title: this compound | 374933-28-5 | C21H18N2O Source: Appchem URL: [Link]

-

Title: Calindol | C21H20N2 | CID 9882793 Source: PubChem - NIH URL: [Link]

-

Title: Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) Source: PubMed URL: [Link]

-

Title: Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists Source: PubMed URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calindol HCl | Calindol (hydrochloride) | CaSR | Ambeed.com [ambeed.com]

- 8. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Calindol Amide: A Novel Indole-Based Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] This guide introduces "Calindol Amide," a novel investigational compound, conceptualized from the known bioactive potential of the indole amide scaffold. While "Calindol" itself is recognized as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[2][3][4], this whitepaper focuses on a hypothetical amide derivative, postulating its potential as an anti-inflammatory agent. This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's biological activity. It outlines a logical progression from mechanistic hypothesis and target identification through detailed in vitro and in vivo experimental protocols. The methodologies described herein are designed to rigorously assess the compound's anti-inflammatory and analgesic potential, elucidate its mechanism of action, and establish a preliminary safety profile, thereby guiding its progression through the preclinical drug discovery pipeline.

Part I: Mechanistic Hypothesis and Target Identification

The indole amide scaffold is a privileged structure in drug discovery, frequently associated with the inhibition of key enzymes in inflammatory pathways.[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole-3-acetic acid derivative, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are central mediators of pain, fever, and inflammation.[5][6]

Primary Hypothesis: this compound acts as an inhibitor of the COX enzymes, with potential selectivity for the inducible isoform, COX-2.

This hypothesis is grounded in structure-activity relationship (SAR) studies of indole derivatives, which have shown that modifications, including amidation of the carboxylic acid moiety, can lead to potent and selective COX-2 inhibitors.[7][8] Selective COX-2 inhibition is a highly desirable therapeutic profile, as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the constitutively expressed COX-1 enzyme, responsible for producing cytoprotective prostaglandins in the gut.[6]

Potential Molecular Targets:

-

Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Secondary Targets: Pro-inflammatory cytokine signaling pathways (e.g., TNF-α, IL-6) and transcription factors like NF-κB, which are often modulated by indole-containing compounds.[9][10][11]

The initial evaluation will focus on quantifying the inhibitory activity of this compound against both COX isoforms to determine its potency and selectivity.

Visualizing the Core Inflammatory Pathway

The diagram below illustrates the arachidonic acid cascade, highlighting the central role of COX enzymes, the primary hypothesized targets for this compound.

Caption: The Arachidonic Acid Cascade via COX Enzymes.

Part II: In Vitro Evaluation Strategy

A tiered approach is essential for the efficient in vitro evaluation of this compound. This strategy begins with specific, target-based enzymatic assays (Primary Screening) and progresses to more complex, cell-based systems to confirm biological activity and assess initial safety (Secondary Assays).

Primary Screening: COX Enzyme Inhibition Assays

Causality: The first step is to directly test the primary hypothesis by measuring the compound's ability to inhibit recombinant COX-1 and COX-2 enzymes. This cell-free assay provides a clean, quantitative measure of potency (IC50) and selectivity.

Protocol: COX Inhibitor Screening Assay (Fluorometric)

-

Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer. Prepare a range of this compound concentrations (e.g., 0.01 nM to 100 µM) via serial dilution in DMSO.

-

Reaction Mixture: In a 96-well plate, add assay buffer, heme, and the fluorometric substrate (e.g., ADHP).

-

Inhibition Step: Add either vehicle (DMSO), a known control (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective), or this compound to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm). The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Secondary Assays: Cell-Based Confirmation and Cytotoxicity

Causality: Moving from a cell-free system to a whole-cell context is critical. Cell-based assays validate that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment. It also allows for the simultaneous assessment of cytotoxicity to determine the therapeutic window.

Protocol: PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[7][12]

-

Pre-treatment: Treat the cells with various concentrations of this compound or control compounds for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.[11][12] Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the inhibition of PGE2 production at each concentration and determine the IC50 value.

Protocol: Cytotoxicity Assessment (MTT Assay)

-

Cell Treatment: Following the 24-hour incubation with this compound in the PGE2 assay, remove the remaining supernatant from the cells.

-

MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation

The data from these in vitro assays should be summarized for clear comparison. A desirable lead compound would exhibit high potency against COX-2, a high selectivity index, and low cytotoxicity.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | PGE2 Inhibition IC50 (nM) | Cytotoxicity CC50 (µM) |

| This compound | Experimental | Experimental | Calculated | Experimental | Experimental |

| Indomethacin | ~15 | ~25 | ~0.6 | ~20 | >100 |

| Celecoxib | ~3000 | ~30 | ~100 | ~40 | >100 |

Visualizing the In Vitro Workflow

This diagram outlines the logical flow of the experimental strategy, from primary screening to secondary validation.

Caption: A tiered workflow for in vitro evaluation.

Part III: In Vivo Proof-of-Concept

Causality: Positive in vitro results must be validated in a living organism. In vivo models of inflammation and pain are crucial for demonstrating efficacy and observing the compound's behavior in a complex biological system, which includes absorption, distribution, metabolism, and excretion (ADME).

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-validated model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[13]

-

Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Grouping and Dosing: Randomly assign animals to groups (e.g., Vehicle Control, Positive Control like Indomethacin, and 2-3 dose levels of this compound). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject a 1% solution of λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This model assesses peripheral analgesic activity by measuring a compound's ability to reduce pain-induced visceral contortions (writhes).[13]

-

Acclimatization and Dosing: As described above, acclimate mice and administer the test compounds or controls 30-60 minutes prior to the test.

-

Induction of Writhing: Administer an intraperitoneal (i.p.) injection of 0.6% acetic acid solution.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of protection or inhibition for each treated group compared to the vehicle control group.

Part IV: Data Interpretation and Future Directions

The culmination of this preclinical evaluation provides a multifaceted profile of this compound.

-

Efficacy: A successful compound will demonstrate potent, dose-dependent inhibition of inflammation in the paw edema model and a significant reduction in writhes in the analgesia model.

-

Mechanism: The in vivo results should correlate with the in vitro COX selectivity profile. A highly COX-2 selective compound is expected to show strong anti-inflammatory activity comparable to other NSAIDs.

-

Safety: The in vitro cytotoxicity data provides an initial therapeutic index. A large gap between the effective concentration (in vitro IC50) and the cytotoxic concentration (CC50) is favorable.

Next Steps: If this compound demonstrates a promising profile (e.g., potent and selective COX-2 inhibition, significant in vivo efficacy, and a good initial safety window), the subsequent steps in the drug development process would include:

-

Lead Optimization: Synthesis of analogues to improve potency, selectivity, and ADME properties.

-

Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion in animal models.

-

Expanded Toxicology: Comprehensive safety and toxicology studies, including repeat-dose toxicity and cardiovascular safety panels, especially important for COX-2 inhibitors.[6]

-

Chronic Inflammation Models: Evaluation in more complex models, such as adjuvant-induced arthritis, to assess efficacy in chronic disease states.

Conclusion

This technical guide outlines a rigorous, logical, and scientifically-grounded strategy for the initial preclinical evaluation of this compound, a novel hypothetical indole amide derivative. By systematically progressing from mechanistic hypothesis through detailed in vitro and in vivo protocols, researchers can efficiently characterize its potential as a novel anti-inflammatory and analgesic agent. The emphasis on understanding the causality behind experimental choices and integrating safety assessments at an early stage provides a robust framework for making informed decisions in the complex process of drug discovery.

References

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.

- Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.

- Calindol | C21H20N2 | CID 9882793. PubChem, NIH.

- Calindol hydrochloride | CaSR PAM. MedchemExpress.com.

- Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central, NIH.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Analgesic and Anti-Inflammatory Potential of Indole Deriv

- Calindol (hydrochloride) biochemical. MyBioSource.

- Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors. PubMed.

- Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv, Cambridge Open Engage.

- calindol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). PubMed.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central, NIH.

- NSAIDs: SAR of Indole acetic acid. YouTube.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pre-formulation Analysis of Calindol Amide: Solubility and Stability

This guide provides a comprehensive framework for the essential pre-formulation characterization of Calindol Amide (CAS: 374933-28-5), a key intermediate in the synthesis of Calindol.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure the successful progression of this compound in the pharmaceutical development pipeline. This document offers detailed methodologies and the scientific rationale behind them, grounded in established regulatory guidelines and best practices.

Introduction to this compound

This compound, with the chemical formula C21H18N2O and a molecular weight of 314.38 g/mol , serves as a precursor to Calindol, a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] While specific experimental data on the physicochemical properties of this compound are not extensively published, its amide functional group suggests certain inherent characteristics. Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[3][4] Their solubility in aqueous media is influenced by the polarity of the amide group.[4][5] The initial stages of drug development, known as pre-formulation, are critical for identifying the physicochemical properties of a new chemical entity that may impact its performance and development into a dosage form.[6][7][8] This guide, therefore, outlines the necessary experimental pathways to comprehensively characterize the solubility and stability of this compound.

Part 1: Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate.[9] A poorly soluble compound can present significant challenges in formulation development.[10][11] Therefore, a multi-faceted approach to solubility assessment is warranted, encompassing both kinetic and thermodynamic measurements.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[12][13][14] It is a high-throughput screening method often employed in early drug discovery to identify potential solubility liabilities.[9][15]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[12][13][14] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, which is vital for later-stage development and formulation.[13]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for initial screening.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).[12]

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to the buffer blank.

This "gold standard" method provides the equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise table.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Units |

| Kinetic Solubility | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | µg/mL |

| Thermodynamic Solubility | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | µg/mL |

Part 2: In-depth Stability Profiling

Stability testing is a critical component of pre-formulation studies, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The primary guideline, ICH Q1A(R2), outlines the stability testing of new drug substances and products.[3][5][17][18] A key component of this is the forced degradation study.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[19] The objectives of these studies are:

-

To identify potential degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of the analytical methods used for stability testing.[4][19]

A degradation of 5-20% is generally considered optimal for these studies.[4]

A validated, stability-indicating analytical method, typically HPLC, is essential for these studies. The method must be validated according to ICH Q2(R1) guidelines to ensure it can accurately separate and quantify the parent compound and all significant degradation products.[1][20][21][22]

General Procedure:

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.[19][23]

-

Application of Stress Conditions: Subject the sample to the stress conditions outlined below.

-

Neutralization/Quenching: After the specified time, neutralize or quench the reaction to prevent further degradation.

-

Analysis: Analyze the stressed samples by the stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[23]

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 60-80°C).[23]

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][23][24]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. biopharminternational.com [biopharminternational.com]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ikev.org [ikev.org]

- 6. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 7. labinsights.nl [labinsights.nl]

- 8. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. ICH Official web site : ICH [ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 21. fda.gov [fda.gov]

- 22. starodub.nl [starodub.nl]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. fda.gov [fda.gov]

A Technical Guide to the Spectroscopic Characterization of Calindol Amide

Abstract

Introduction: The Role and Structure of Calindol Amide

This compound is a crucial precursor in the development of Calindol, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The precise characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. Misidentification or the presence of impurities at this stage can have cascading effects on yield, purity, and biological activity.

Based on its role as an intermediate and its molecular formula, C₂₁H₁₈N₂O, the presumed structure is N-((1H-indol-2-yl)methyl)naphthalene-1-carboxamide . This guide is predicated on this structure.

Molecular Properties:

-

Molecular Formula: C₂₁H₁₈N₂O

-

Molecular Weight: 314.38 g/mol

-

CAS Number: 374933-28-5

Spectroscopic analysis provides the definitive proof of structure. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle, and together they form the cornerstone of chemical quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. Due to the restricted rotation around the amide C-N bond, the NMR spectra of amides can exhibit complex features.[2]

Expertise & Causality: Experimental Choices

The choice of solvent is critical for amide characterization. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amides. The amide N-H proton is acidic and can exchange with deuterium in solvents like D₂O, causing the signal to disappear.[3] In DMSO-d₆, this exchange is slowed, and the N-H proton signal is typically observed as a distinct, often broad, peak, which is invaluable for confirming its presence.[4]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound, assuming DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Indole N-H | 10.5 - 11.5 | Broad Singlet | 1H | Deshielded, acidic proton characteristic of the indole NH.[5] |

| Amide N-H | 8.0 - 9.0 | Triplet (t) | 1H | Deshielded proton on nitrogen coupled to the adjacent methylene (-CH₂-) group.[6] |

| Naphthalene & Indole Aromatic H | 7.0 - 8.5 | Multiplet (m) | 11H | Complex region containing protons from both the naphthalene and indole aromatic systems. |

| Indole C3-H | 6.0 - 6.5 | Singlet (s) | 1H | Unique singlet for the proton on the C3 position of the indole ring. |

| Methylene (-CH₂-) | 4.5 - 5.0 | Doublet (d) | 2H | Methylene protons adjacent to the amide nitrogen, coupled to the amide N-H. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C=O) | 165 - 175 | Typical range for an amide carbonyl carbon.[5][6] |

| Naphthalene & Indole Aromatic C | 110 - 140 | Aromatic carbons from both ring systems will appear in this range. |

| Methylene (-CH₂-) | 40 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies (¹H and ¹³C) and shim the magnetic field to ensure homogeneity.

-

Acquisition:

-

Acquire a standard ¹H spectrum (typically 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (requires more scans due to lower natural abundance, e.g., 1024 scans).

-

-

Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H).

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at rapidly identifying key functional groups. For this compound, the most diagnostic signals will be from the amide group itself.

Expertise & Causality: Interpreting Amide Bands

The amide functional group gives rise to several characteristic absorptions.[7] The most prominent is the C=O stretch, known as the Amide I band , which is very intense.[6] Its position is sensitive to hydrogen bonding; in a solid sample, where intermolecular hydrogen bonding is significant, this band appears at a lower frequency compared to a dilute solution.[8] The Amide II band , resulting from N-H bending and C-N stretching, is also a key indicator for secondary amides.[6]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amide) | 3350 - 3250 | Medium | Characteristic of a secondary amide involved in hydrogen bonding.[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H stretches from the indole and naphthalene rings. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | C-H stretches from the methylene (-CH₂-) group. |

| C=O Stretch (Amide I Band) | 1680 - 1640 | Strong | A very strong and sharp absorption, definitive for the carbonyl group in an amide.[6][10] |

| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Medium | A key band for secondary amides.[6] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple bands corresponding to the aromatic ring systems. |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Causality: Ionization and Fragmentation

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for a molecule like this compound. It typically generates protonated molecular ions ([M+H]⁺) with minimal initial fragmentation, allowing for clear determination of the molecular weight. Subsequent fragmentation (MS/MS) can be induced by collision-induced dissociation (CID) to probe the structure. The amide bond is a common site for cleavage, as are the bonds benzylic to the aromatic systems.

Table 4: Predicted Mass Spectrum Data for this compound (Positive ESI Mode)

| Ion Description | Predicted m/z | Rationale |

| Protonated Molecular Ion | 315.15 | [C₂₁H₁₈N₂O + H]⁺ - Confirms the molecular weight of the parent compound. |

| Sodium Adduct | 337.13 | [C₂₁H₁₈N₂O + Na]⁺ - Often observed alongside the protonated ion. |

| Fragment 1 | 155.05 | [C₁₁H₇O]⁺ - Naphthoyl cation, resulting from cleavage of the amide C-N bond. |

| Fragment 2 | 130.07 | [C₉H₈N]⁺ - Indolylmethyl cation, resulting from cleavage alpha to the amide nitrogen. |

Visualization: Predicted ESI-MS Fragmentation Pathway

Sources

- 1. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Synthesis of Novel Calindol Amide Analogues as Potential Calcium-Sensing Receptor Modulators

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of novel Calindol amide analogues. Calindol, ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), is a potent positive allosteric modulator of the calcium-sensing receptor (CaSR), a critical regulator of calcium homeostasis with therapeutic potential in conditions like hyperparathyroidism.[1][2] This document outlines a robust, multi-step synthetic strategy commencing from commercially available starting materials to yield a key carboxylic acid-functionalized Calindol precursor, which is then readily diversified via standard amide coupling reactions. The protocol is designed for researchers in medicinal chemistry and drug development, providing in-depth procedural details, mechanistic insights, and characterization guidelines for the synthesis of a library of novel Calindol amides for structure-activity relationship (SAR) studies.

Introduction

The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining systemic calcium balance.[3] Its activation in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), thereby reducing blood calcium levels. Positive allosteric modulators, or calcimimetics, such as Calindol, enhance the sensitivity of the CaSR to extracellular calcium, offering a therapeutic strategy for treating secondary hyperparathyroidism.[2]